

physicochemical properties of 6-Cyclopropylpyridazin-3-amine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Cyclopropylpyridazin-3-amine

Cat. No.: B1437024

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of **6-Cyclopropylpyridazin-3-amine**

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Cyclopropylpyridazin-3-amine is a heterocyclic organic compound featuring a pyridazine ring substituted with a cyclopropyl group and an amine functional group. As a member of the pyridazine family, it represents a scaffold of significant interest in medicinal chemistry and drug discovery. Pyridazine derivatives are known to exhibit a wide array of pharmacological activities, including kinase inhibition, anti-inflammatory, and analgesic properties.^{[1][2][3]} This guide provides a comprehensive overview of the core physicochemical properties, analytical characterization, and synthetic methodologies for **6-Cyclopropylpyridazin-3-amine**, offering a foundational resource for its application in research and development. The structural features of this molecule, particularly the combination of the electron-deficient pyridazine ring and the strained cyclopropyl moiety, make it a valuable building block for creating novel chemical entities with therapeutic potential.^[4]

Chemical Identity and Structure

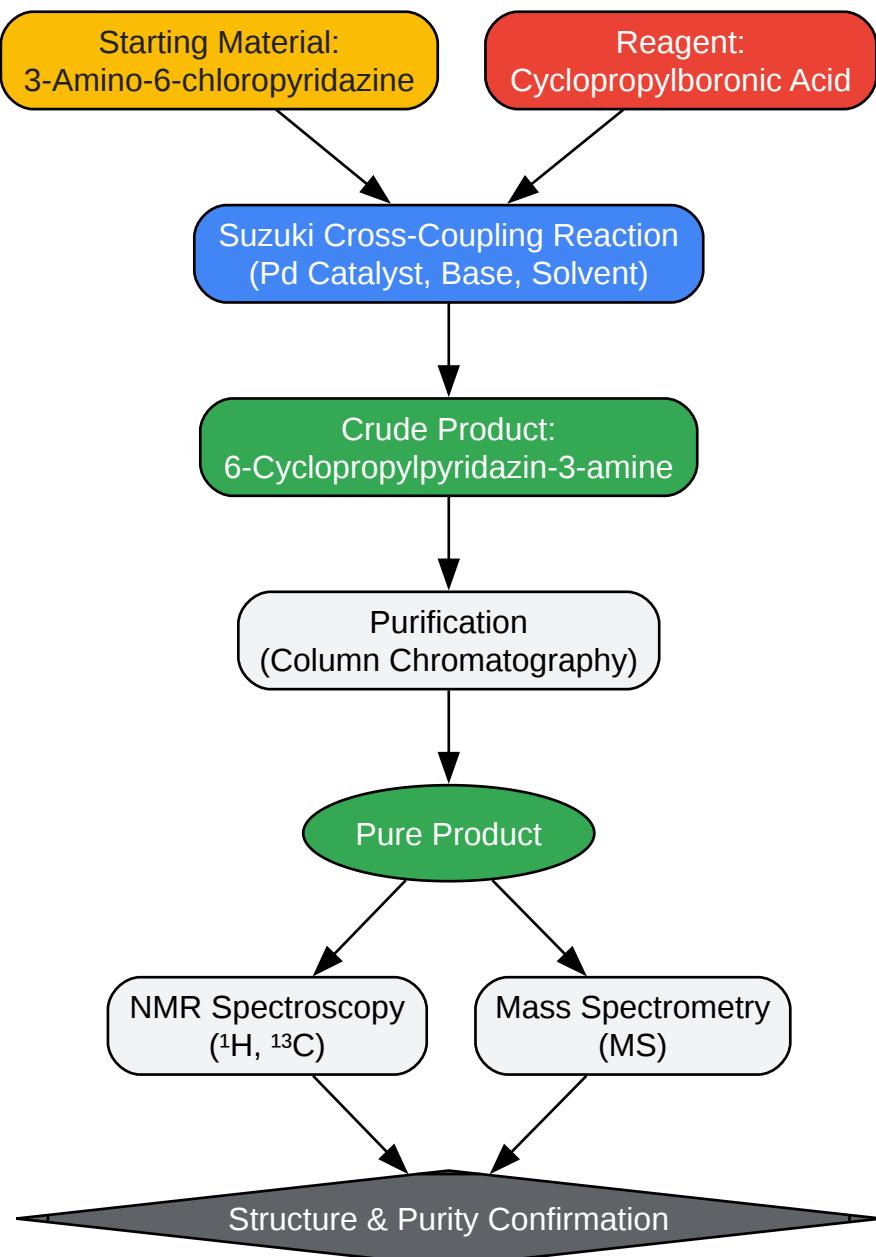
The fundamental identity of a compound is established by its structure and nomenclature. **6-Cyclopropylpyridazin-3-amine** is systematically identified by its IUPAC name and its unique CAS Registry Number.

- IUPAC Name: **6-cyclopropylpyridazin-3-amine**[\[5\]](#)
- CAS Number: 1159814-07-9[\[6\]](#)[\[7\]](#)
- Molecular Formula: C₇H₉N₃[\[5\]](#)[\[6\]](#)
- Molecular Weight: 135.17 g/mol [\[6\]](#)
- Canonical SMILES: C1CC1C2=CC=C(N=N2)N[\[5\]](#)
- InChI Key: VOZUGSUMEYWPY-UHFFFAOYSA-N[\[5\]](#)

Caption: 2D Chemical Structure of **6-Cyclopropylpyridazin-3-amine**.

Physicochemical Properties

The physicochemical properties of a molecule are critical determinants of its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. Below is a summary of the key computed and experimental properties for **6-Cyclopropylpyridazin-3-amine**.


Property	Value	Source
Molecular Weight	135.17 g/mol	[6]
logP (Computed)	0.9362	[6]
Topological Polar Surface Area (TPSA)	51.8 Å ²	[6]
Hydrogen Bond Donors	1	[6]
Hydrogen Bond Acceptors	3	[6]
Rotatable Bonds	1	[6]
pKa (Predicted)	4.88 ± 0.10 (for the conjugate acid)	[8]
Melting Point	Data not readily available	
Boiling Point	Data not readily available	
Solubility	Soluble in Methanol	[8]

Causality Behind Properties:

- logP: The calculated octanol-water partition coefficient (logP) of 0.9362 suggests a relatively balanced lipophilic and hydrophilic character.[6] This is a favorable property in drug design, as it can facilitate membrane permeability without compromising aqueous solubility. The cyclopropyl group contributes to lipophilicity, while the amine and pyridazine nitrogens provide hydrophilicity.
- TPSA: A Topological Polar Surface Area of 51.8 Å² is well within the range considered optimal for good oral bioavailability (typically < 140 Å²).[6] This value, derived from the nitrogen and hydrogen atoms of the amine group and the ring nitrogens, indicates the molecule's potential to interact with polar environments and cross biological membranes.
- pKa: The basicity of the amine group is a key feature. The predicted pKa of the conjugate acid is around 4.88, which is typical for an amino group attached to an electron-deficient pyridazine ring.[8][9] This property will govern the molecule's ionization state at physiological pH, impacting its solubility, receptor binding, and cell penetration.

Synthesis and Characterization Workflow

The synthesis of **6-Cyclopropylpyridazin-3-amine** typically involves the functionalization of a pyridazine precursor. A logical and efficient synthetic strategy is the transition metal-catalyzed cross-coupling of an amino-halopyridazine with a cyclopropyl-donating reagent. Subsequent characterization is essential to confirm the structure and purity of the final product.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis and characterization of **6-Cyclopropylpyridazin-3-amine**.

Biological Context and Potential Applications

While specific biological data for **6-Cyclopropylpyridazin-3-amine** is not extensively published, the pyridazine scaffold is well-established in medicinal chemistry.^[10] The N-methylated analog, 6-cyclopropyl-N-methylpyridazin-3-amine, has been identified as a potent inhibitor of fibroblast growth factor receptors 1 and 2 (FGFR1/2), highlighting its potential as an antitumor agent.^[4]

The structural elements of **6-Cyclopropylpyridazin-3-amine** suggest it is a promising candidate for drug discovery programs:

- Kinase Hinge Binding: The pyridazine core can act as a "hinge-binder" motif, forming critical hydrogen bonds with the backbone of kinase enzymes, a common mechanism for kinase inhibitors.^[1]
- Cyclopropyl Moiety: The cyclopropyl group can fit into hydrophobic pockets of target proteins, potentially enhancing binding affinity and selectivity. Its rigid nature can also favorably influence the conformational entropy of binding.^[10]
- Primary Amine: The amine group at the 3-position serves as a versatile synthetic handle for further derivatization, allowing for the exploration of structure-activity relationships (SAR) by introducing various substituents to modulate potency, selectivity, and pharmacokinetic properties.

Given these features, **6-Cyclopropylpyridazin-3-amine** is a valuable intermediate for the synthesis of libraries of compounds targeting protein kinases and other enzyme families implicated in oncology and inflammatory diseases.

Experimental Protocols

The following protocols are detailed, self-validating methodologies for the synthesis and analysis of **6-Cyclopropylpyridazin-3-amine**, based on established chemical principles for related compounds.^{[11][12]}

Protocol 5.1: Synthesis via Suzuki Cross-Coupling

Rationale: This protocol employs a palladium-catalyzed Suzuki cross-coupling, a robust and widely used method for forming carbon-carbon bonds.^[11] 3-Amino-6-chloropyridazine is chosen as the starting material due to its commercial availability and the reactivity of the C-Cl bond in cross-coupling reactions.^{[12][13]}

Materials:

- 3-Amino-6-chloropyridazine
- Cyclopropylboronic acid
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- Triphenylphosphine (PPh_3)
- Potassium carbonate (K_2CO_3)
- 1,4-Dioxane
- Water
- Ethyl acetate
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- To a round-bottom flask, add 3-amino-6-chloropyridazine (1.0 eq), cyclopropylboronic acid (1.5 eq), and potassium carbonate (3.0 eq).
- Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).
- Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.10 eq).
- Add a 4:1 mixture of 1,4-dioxane and water as the solvent.

- Heat the reaction mixture to 90-100 °C and stir for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.
- Upon completion, cool the mixture to room temperature and dilute with water.
- Extract the aqueous layer three times with ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude residue by column chromatography on silica gel to yield pure **6-Cyclopropylpyridazin-3-amine**.

Protocol 5.2: Spectroscopic Characterization

Rationale: A combination of NMR and Mass Spectrometry is used to unequivocally confirm the identity and purity of the synthesized product. The expected chemical shifts and mass-to-charge ratio provide a structural fingerprint.[14]

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the purified product in 0.6 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) containing tetramethylsilane (TMS) as an internal standard.
- ^1H NMR Acquisition:
 - Acquire the spectrum on a 400 MHz or higher spectrometer.
 - **Expected Signals:** Look for multiplets in the upfield region (approx. 0.6-1.2 ppm) corresponding to the cyclopropyl protons. Expect two doublets in the aromatic region (approx. 6.8-7.5 ppm) for the pyridazine ring protons. A broad singlet corresponding to the $-\text{NH}_2$ protons will also be present.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C NMR spectrum.

- Expected Signals: Signals corresponding to the cyclopropyl carbons will appear in the aliphatic region (approx. 5-15 ppm). Aromatic carbons of the pyridazine ring will appear in the downfield region (approx. 115-160 ppm).

B. Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.
- Analysis: Analyze using Electrospray Ionization (ESI) in positive ion mode.
- Data Interpretation: The primary validation is the observation of the molecular ion peak. For **6-Cyclopropylpyridazin-3-amine** ($C_7H_9N_3$), the expected mass-to-charge ratio (m/z) for the protonated molecule $[M+H]^+$ is approximately 136.08.[5]

Conclusion

6-Cyclopropylpyridazin-3-amine is a well-defined chemical entity with physicochemical properties that make it an attractive scaffold for modern drug discovery. Its balanced lipophilicity, favorable polar surface area, and versatile synthetic handles provide a strong foundation for developing novel therapeutics, particularly in the realm of kinase inhibition. The robust synthetic and analytical protocols outlined in this guide serve as a practical resource for researchers aiming to explore the full potential of this promising molecule.

References

- PubChem. (n.d.).**6-Cyclopropylpyridazin-3-amine** (CID 44558109). National Center for Biotechnology Information.
- PubChemLite. (n.d.).**6-cyclopropylpyridazin-3-amine** ($C_7H_9N_3$).
- PubMed. (n.d.).Synthesis and biological activity of pyridopyridazin-6-one p38 α MAP kinase inhibitors. Part 2.
- PubMed. (2020).Synthesis and biological screening of some novel 6-substituted 2-alkylpyridazin-3(2H)-ones as anti-inflammatory and analgesic agents.
- PubChem. (n.d.).6-chloro-N-propylpyridazin-3-amine (CID 14517670). National Center for Biotechnology Information.
- PubChem. (n.d.).6-Amino-3-chloropyridazine (CID 21643). National Center for Biotechnology Information.

- PubChem. (n.d.).6-Methoxypyridazin-3-amine (CID 81673). National Center for Biotechnology Information.
- PubChem. (n.d.).Aminopyridazine (CID 230373). National Center for Biotechnology Information.
- PubChem. (n.d.).6-Chloro-N-m-tolylpyridazin-3-amine (CID 17750406). National Center for Biotechnology Information.
- ResearchGate. (n.d.).Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines.
- MDPI. (n.d.).Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview.
- PubChem. (n.d.).Piperidin-3-amine (CID 148119). National Center for Biotechnology Information.
- MDPI. (n.d.).Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α -Synuclein in Parkinson's Disease with Positron Emission Tomography.
- Google Patents. (n.d.).WO2007026623A1 - Process for producing 3-amino-6-chloropyridazine.
- ResearchGate. (2025).Synthesis of 6-thienyl-substituted 2-amino-3-cyanopyridines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Synthesis and biological activity of pyridopyridazin-6-one p38 α MAP kinase inhibitors. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological screening of some novel 6-substituted 2-alkylpyridazin-3(2H)-ones as anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Buy 6-cyclopropyl-N-methylpyridazin-3-amine [smolecule.com]
- 5. PubChemLite - 6-cyclopropylpyridazin-3-amine (C7H9N3) [pubchemlite.lcsb.uni.lu]
- 6. chemscene.com [chemscene.com]
- 7. 6-Cyclopropylpyridazin-3-amine | C7H9N3 | CID 44558109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Pyridazin-3-amine | 5469-70-5 [chemicalbook.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. 6-Chloropyridazin-3-amine | 5469-69-2 [chemicalbook.com]
- 13. 6-Amino-3-chloropyridazine | C4H4CIN3 | CID 21643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- To cite this document: BenchChem. [physicochemical properties of 6-Cyclopropylpyridazin-3-amine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1437024#physicochemical-properties-of-6-cyclopropylpyridazin-3-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com